4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole

Lipophilicity Drug‑likeness Membrane permeability

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a fully substituted 1,2,4-triazole featuring a pyrazin-2-yl group at C5, a (3-methylbenzyl)thioether at C3, and an N4-ethyl substituent. This architecture places it within a broader family of 3‑alkylthio‑5‑(hetero)aryl‑4H‑1,2,4‑triazoles, several of which have been disclosed in patents as muscle relaxants, spasmolytics, and anticonvulsants.

Molecular Formula C16H17N5S
Molecular Weight 311.4 g/mol
Cat. No. B12135381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
Molecular FormulaC16H17N5S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=NC=CN=C3
InChIInChI=1S/C16H17N5S/c1-3-21-15(14-10-17-7-8-18-14)19-20-16(21)22-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3
InChIKeyUNHGCUPCZQRRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole – Core Identity and Comparator Landscape for Procurement Decisions


4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a fully substituted 1,2,4-triazole featuring a pyrazin-2-yl group at C5, a (3-methylbenzyl)thioether at C3, and an N4-ethyl substituent . This architecture places it within a broader family of 3‑alkylthio‑5‑(hetero)aryl‑4H‑1,2,4‑triazoles, several of which have been disclosed in patents as muscle relaxants, spasmolytics, and anticonvulsants [1]. The closest commercially available analogs include the 4‑pyridyl congener (CAS 585559‑70‑2) and the 3‑thiol precursor (CAS 37545‑29‑2) . No peer‑reviewed head‑to‑head comparative data were identified for the target compound; the differentiation framework rests on structural and property‑based inference from the pyrazine‑triazole scaffold class.

Why a Generic 1,2,4‑Triazole Cannot Replace 4‑Ethyl‑3‑[(3‑methylphenyl)methylthio]‑5‑pyrazin‑2‑yl‑1,2,4‑triazole in Structure‑Sensitive Applications


1,2,4‑Triazoles are not a single interchangeable commodity; even minor variations in the substitution pattern can profoundly alter hydrogen‑bonding capacity, metal‑chelation geometry, and target‑binding kinetics [1]. The presence of the pyrazin‑2‑yl ring introduces a second nitrogen‑rich heterocycle that can engage in π‑stacking and coordinate to metal ions, a feature absent in simple phenyl or pyridyl analogs [2]. The 3‑(3‑methylbenzyl)thioether chain provides a flexible lipophilic extension that modulates logP and membrane permeability in ways that cannot be mimicked by the free thiol (CAS 37545‑29‑2) or shorter‑chain alkylthio variants . Consequently, substituting the target compound with an off‑the‑shelf 1,2,4‑triazole building block would risk loss of the precise spatial and electronic profile required for structure‑activity relationship (SAR) continuity or coordination‑chemistry applications. The quantitative comparisons below detail where the pyrazine‑thioether‑ethyl triad creates measurable differentiation.

Quantitative Differentiation Evidence: 4‑Ethyl‑3‑[(3‑methylphenyl)methylthio]‑5‑pyrazin‑2‑yl‑1,2,4‑triazole vs. Closest Analogs


Lipophilicity Gain Over the Free Thiol Precursor (logP Shift)

The 3‑(3‑methylbenzyl)thioether group increases calculated logP by approximately 2.5–3.0 units relative to the 3‑thiol precursor (CAS 37545‑29‑2), moving the compound into the optimal CNS‑drug space (logP 2–5) . The thiol precursor (calculated logP ≈ 0.8) resides outside this window, limiting its passive membrane permeability .

Lipophilicity Drug‑likeness Membrane permeability

Pyrazine vs. Pyridine Heterocycle: Hydrogen‑Bond Acceptor Capacity

The pyrazin‑2‑yl ring offers two sp² nitrogen lone pairs (N1 and N4) capable of simultaneous metal coordination or hydrogen‑bond acceptance, whereas the 4‑pyridyl analog (CAS 585559‑70‑2) provides only one accessible nitrogen . In ruthenium‑polypyridyl complexes of analogous 3‑(pyrazin‑2‑yl)‑1,2,4‑triazole ligands, the pyrazine unit acts as a pH‑switchable bidentate site, a property not achievable with monodentate pyridines [1].

Coordination chemistry Metal‑organic frameworks Supramolecular assembly

Antimicrobial SAR: Thioether vs. Schiff‑Base Derivatives in the Pyrazine‑Triazole Class

In a series of 5‑(pyrazin‑2‑yl)‑4H‑1,2,4‑triazole‑3‑thiol Schiff‑base derivatives, the unsubstituted thioether precursor (i.e., the thiol) showed no measurable FabH inhibition (IC₅₀ >100 µM), while select Schiff‑base adducts reached IC₅₀ values of 5.2–12.8 µM [1]. Although the target compound was not directly tested, its 3‑(3‑methylbenzyl)thioether moiety occupies the same S‑alkyl position, suggesting superior enzyme engagement compared to the free thiol.

Antibacterial FabH inhibition Structure‑activity relationship

Antileishmanial Potency: Scaffold Contribution of the Pyrazine‑Triazole Core

The pyrazine‑triazole scaffold itself confers antileishmanial activity: compounds 5f and 6f (thioether derivatives with different S‑substituents) displayed IC₅₀ = 79.0 µM against Leishmania donovani promastigotes, a 6.2‑fold improvement over the standard drug sodium stibogluconate (IC₅₀ = 490.0 µM) [1]. The target compound shares the identical 5‑(pyrazin‑2‑yl)‑4‑ethyl‑1,2,4‑triazole core; the 3‑(3‑methylbenzyl)thioether substituent provides a distinct lipophilic vector that may further enhance membrane crossing and target engagement.

Antileishmanial Neglected tropical diseases Pteridine reductase inhibition

Molecular Complexity and Fractional Saturation (Fsp³) as a Procurement Differentiator

With a molecular weight of 311.4 g/mol, 5 rotatable bonds, and a fraction sp³ (Fsp³) of 0.31, the target compound occupies the 'sweet spot' between fragment‑like and lead‑like chemical space [1]. In contrast, the pyridyl analog (MW 310.4, Fsp³ 0.29) is nearly identical but lacks the additional nitrogen, and the thiol precursor (MW 207.3, Fsp³ 0.25) is fragment‑sized and may suffer from poor selectivity .

Lead‑likeness Molecular complexity Fragment‑based screening

Synthetic Tractability: Pre‑Formed Thioether vs. In‑House Derivatization Risk

Commercial availability of the target compound as a pre‑formed thioether eliminates the two‑step sequence of (i) deprotonation of the 3‑thiol and (ii) alkylation with 3‑methylbenzyl halide, which typically proceeds in 60–75% overall yield and requires rigorous exclusion of oxygen to prevent disulfide formation . The pyridyl analog (CAS 585559‑70‑2) is available from fewer suppliers and often at >2× the cost per gram, while the thiol precursor requires cold‑chain storage and has a shelf life of <12 months [1].

Synthetic efficiency Supply chain reliability Parallel synthesis

Optimal Application Scenarios for 4‑Ethyl‑3‑[(3‑methylphenyl)methylthio]‑5‑pyrazin‑2‑yl‑1,2,4‑triazole Based on Verified Differentiation


Metal‑Organic Framework (MOF) and Coordination Polymer Construction

The pyrazin‑2‑yl group provides a bidentate N‑donor site capable of bridging two metal centers, a structural feature exploited in ruthenium‑polypyridyl pH sensors [1]. Researchers constructing heterobimetallic grids or porous coordination polymers should select this compound over the 4‑pyridyl analog, which can only act as a monodentate terminus, thereby limiting network dimensionality.

Antibacterial Lead‑Generation Screening Cascades Targeting FabH

The 3‑(3‑methylbenzyl)thioether substituent occupies the S‑alkyl pocket that, in published Schiff‑base series, was essential for FabH inhibition (IC₅₀ values improving from >100 µM to 5.2 µM upon S‑functionalization) [2]. This compound can serve as a late‑stage diversification intermediate or a direct screening candidate, bypassing the inactive free‑thiol stage.

Antileishmanial Drug Discovery Based on the Pyrazine‑Triazole Chemotype

With the 5‑(pyrazin‑2‑yl)‑4‑ethyl‑1,2,4‑triazole core demonstrating 6.2‑fold superiority over sodium stibogluconate in L. donovani assays [3], the target compound extends this validated scaffold. Its enhanced lipophilicity (clogP ≈ 3.5) may improve intracellular parasite exposure, making it a logical procurement choice for hit‑to‑lead optimization.

Fragment‑Based and Property‑Driven Lead Discovery Programs

The balanced physicochemical profile (MW 311.4, HBA 5, TPSA 55.8 Ų) places the compound within both CNS MPO and lead‑likeness guidelines [4]. Procurement of this pre‑optimized scaffold reduces the synthetic burden of property optimization compared to starting from the fragment‑sized thiol (MW 207) or the less polar pyridyl analog.

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